Propan-2-yl 4-aminobutanoate
Description
Properties
CAS No. |
17088-67-4 |
|---|---|
Molecular Formula |
C7H15NO2 |
Molecular Weight |
145.2 g/mol |
IUPAC Name |
propan-2-yl 4-aminobutanoate |
InChI |
InChI=1S/C7H15NO2/c1-6(2)10-7(9)4-3-5-8/h6H,3-5,8H2,1-2H3 |
InChI Key |
WJFTXCSLMWOXBL-UHFFFAOYSA-N |
SMILES |
CC(C)OC(=O)CCCN |
Canonical SMILES |
CC(C)OC(=O)CCCN |
Synonyms |
Butanoic acid, 4-aMino-, 1-Methylethyl ester |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Derivatization of Propan 2 Yl 4 Aminobutanoate
Esterification Protocols for 4-Aminobutanoic Acid and Propan-2-ol
The direct esterification of 4-aminobutanoic acid with propan-2-ol presents a fundamental challenge due to the presence of both a carboxylic acid and an amine group, which can undergo side reactions. Specialized methods are therefore required to achieve efficient synthesis.
Steglich Esterification and Related Approaches
A highly effective method for the synthesis of esters under mild conditions is the Steglich esterification, first described by Wolfgang Steglich in 1978. wikipedia.org This reaction is particularly well-suited for substrates that are sensitive to acid or sterically hindered. organic-chemistry.org The process involves the use of a coupling agent, typically a carbodiimide (B86325) such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC), in the presence of a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). wikipedia.orgnih.govnih.gov
The reaction mechanism proceeds through the activation of the carboxylic acid by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org This intermediate is analogous in reactivity to a carboxylic acid anhydride. organic-chemistry.org The alcohol, in this case, propan-2-ol, can then attack this activated species to form the desired ester and a urea (B33335) byproduct, such as dicyclohexylurea (DCU), which is insoluble in many organic solvents and can be easily removed by filtration. wikipedia.orgorganic-chemistry.org
The role of DMAP is crucial for efficient esterification, especially with alcohols. organic-chemistry.org DMAP acts as a more potent nucleophile than the alcohol, reacting with the O-acylisourea intermediate to form a reactive acyl-pyridinium species ("active ester"). organic-chemistry.org This intermediate does not undergo the intramolecular side reactions that can plague the O-acylisourea, such as rearrangement to an unreactive N-acylurea, and it reacts rapidly with the alcohol to yield the final ester product. wikipedia.orgorganic-chemistry.org The reaction is typically performed at room temperature in aprotic polar solvents. wikipedia.org
Table 1: Key Reagents and Conditions for Steglich Esterification
| Reagent/Condition | Role/Purpose | Source(s) |
|---|---|---|
| Carboxylic Acid | Substrate providing the acyl group (e.g., 4-aminobutanoic acid) | organic-chemistry.org, wikipedia.org |
| Alcohol | Substrate providing the alkoxy group (e.g., propan-2-ol) | organic-chemistry.org, wikipedia.org |
| Carbodiimide (DCC, DIC) | Coupling agent, activates the carboxylic acid | wikipedia.org, nih.gov |
| 4-Dimethylaminopyridine (DMAP) | Acyl-transfer catalyst, suppresses side reactions | organic-chemistry.org, wikipedia.org, nih.gov |
| Aprotic Solvent (e.g., CH₂Cl₂) | Reaction medium | wikipedia.org, organic-chemistry.org |
Hydrochloride Salt Formation for Research Applications
For research and handling purposes, the amine group of propan-2-yl 4-aminobutanoate can be converted into its hydrochloride salt. This transformation is often performed because the salt form typically exhibits increased stability and better solubility in aqueous media compared to the free base. nih.gov Storing and administering GABA esters as hydrochloride salts is a common practice to prevent potential side reactions like transamidation. nih.gov
The synthesis of the hydrochloride salt is generally achieved by treating a solution of the purified ester with hydrogen chloride. google.com This can be done by bubbling hydrogen chloride gas through a solution of the compound in an anhydrous solvent, such as methanol (B129727) or isopropyl alcohol, until the solution reaches an acidic pH, typically between 1 and 2. google.com The hydrochloride salt then precipitates from the solution and can be isolated by filtration, washed with a small amount of cold solvent, and dried. google.com This method is widely used in the preparation of various aminobutanamide hydrochlorides for further use or as the final product. google.comgoogle.com
Targeted Synthesis of Analogs and Related 4-Aminobutanoate Esters
The synthesis of various 4-aminobutanoate esters serves as a strategy to create prodrugs or analogs with modified physicochemical properties. nih.gov A general approach to synthesizing these esters involves the condensation of an N-protected 4-aminobutanoic acid derivative with a desired alcohol. nih.gov Protecting the amine, often with a tert-butoxycarbonyl (t-BOC) group, prevents it from interfering with the esterification reaction. nih.gov
A wide array of alcohols can be used to generate a library of GABA esters, leading to compounds with varying lipophilicity and potential for crossing biological membranes. sciencemadness.org For instance, esters such as ethyl, n-butyl, linolenoyl, and cholesteryl have been synthesized to enhance penetration across the blood-brain barrier. nih.gov More complex analogs, including glyceryl and inositol (B14025) derivatives, have also been prepared, sometimes requiring selective protection of hydroxyl groups on the alcohol moiety. nih.gov Furthermore, analogs have been developed based on entirely different molecular backbones, such as carbohydrate scaffolds, by incorporating the core GABA structure onto a sugar ring. nih.gov
Table 2: Examples of Synthesized 4-Aminobutanoate Esters and Analogs
| Ester/Analog Name | Alcohol/Scaffold Used | Source(s) |
|---|---|---|
| Ethyl 4-aminobutanoate | Ethanol | nih.gov |
| n-Butyl 4-aminobutanoate | n-Butanol | nih.gov |
| Cholesteryl 4-aminobutanoate | Cholesterol | nih.gov |
| Cetyl 4-aminobutanoate | Cetyl alcohol | sciencemadness.org |
| Glucose ester of GABA | Glucose | nih.gov |
| Inositol ester of GABA | Inositol | nih.gov |
Strategic Chemical Transformations of the this compound Scaffold
The this compound molecule contains two primary reactive sites: the ester linkage and the primary amine. These functional groups allow for a range of strategic chemical transformations.
One of the most fundamental transformations is the hydrolysis of the ester group. This reaction cleaves the ester bond to regenerate 4-aminobutanoic acid and propan-2-ol. The hydrolysis can be carried out under acidic or basic conditions. youtube.com For example, acid-catalyzed hydrolysis involves treating the ester with an acid in the presence of water. youtube.com This reactivity is a key feature of ester-based prodrugs, which can be designed to be cleaved by enzymes such as plasma esterases in vivo. sciencemadness.org
The primary amine group is another key site for derivatization. It can undergo a variety of reactions common to primary amines, such as N-acylation to form amides. This can be achieved by reacting this compound with an acyl chloride or acid anhydride. Another important reaction is the Gabriel synthesis, which, although used to form primary amines, highlights the reactivity of the nitrogen center. youtube.com The nitrogen atom can act as a nucleophile, attacking electrophilic centers to form new carbon-nitrogen bonds, allowing for the extension of the molecular scaffold. youtube.com These transformations enable the synthesis of a diverse array of derivatives with potentially new chemical and biological properties.
Advanced Spectroscopic and Computational Analysis of Propan 2 Yl 4 Aminobutanoate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (¹H-NMR, ¹³C-NMR)
¹H-NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The amino group (-NH₂) protons typically appear as a broad singlet, with a chemical shift that can vary depending on concentration and solvent. The protons on the carbon adjacent to the nitrogen (α-protons) would resonate further downfield than those on the other methylene (B1212753) groups in the butyl chain. The isopropyl group introduces a characteristic septet for the single methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃).
¹³C-NMR: The carbon-13 NMR spectrum provides information on the different carbon environments. The carbonyl carbon (C=O) of the ester group is expected to have the largest chemical shift. The carbon atom of the methine group in the isopropyl ester and the carbon bonded to the nitrogen would also be significantly deshielded. The two methyl carbons of the isopropyl group are equivalent and would produce a single signal at a higher field.
Predicted ¹H-NMR Chemical Shifts for Propan-2-yl 4-aminobutanoate
| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Predicted Integration |
|---|---|---|---|
| -CH ₃ (isopropyl) | ~1.2 | Doublet | 6H |
| -CH ₂- (beta to C=O) | ~1.8 | Multiplet | 2H |
| -CH ₂- (alpha to C=O) | ~2.3 | Triplet | 2H |
| -CH ₂- (alpha to NH₂) | ~2.7 | Triplet | 2H |
| -NH ₂ | Variable (e.g., 1.5-3.0) | Broad Singlet | 2H |
| -CH - (isopropyl) | ~4.9 | Septet | 1H |
Predicted ¹³C-NMR Chemical Shifts for this compound
| Carbon Atom | Predicted Chemical Shift (ppm) |
|---|---|
| -C H₃ (isopropyl) | ~22 |
| C H₂ (beta to C=O) | ~25 |
| C H₂ (alpha to C=O) | ~32 |
| C H₂ (alpha to NH₂) | ~40 |
| -C H- (isopropyl) | ~67 |
| -C =O (ester) | ~173 |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)
Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound and to deduce its structure from fragmentation patterns. For this compound (C₇H₁₅NO₂), the monoisotopic mass is 145.11028 Da. HRMS would provide a highly accurate mass measurement, confirming this molecular formula.
The fragmentation of amines is dominated by alpha-cleavage, where the bond between the carbon atoms adjacent to the nitrogen is broken, resulting in a resonance-stabilized cation. libretexts.org For this compound, the most prominent fragmentation pathways under electron ionization (EI) are expected to be:
Alpha-cleavage: Cleavage of the C-C bond adjacent to the C-N bond is a characteristic fragmentation for amines. libretexts.org
Loss of the isopropoxy group: Fragmentation can occur at the ester linkage, leading to the loss of the isopropoxy radical (•OCH(CH₃)₂) to yield an acylium ion.
Loss of the isopropyl group: Cleavage of the C-O bond can result in the loss of the isopropyl cation or radical.
McLafferty Rearrangement: A hydrogen atom from the gamma-carbon (in this case, the carbon bearing the amino group) can be transferred to the carbonyl oxygen, followed by cleavage to eliminate a neutral alkene molecule. This is a common rearrangement for esters. youtube.com
Infrared (IR) Spectroscopy (FT-IR) and Vibrational Analysis
Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to its vibrational transitions. It is an effective tool for identifying the functional groups present in a molecule. The FT-IR spectrum of this compound would exhibit characteristic absorption bands for its primary amine and ester functional groups. orgchemboulder.comdocbrown.info
Key expected vibrational frequencies include:
N-H Stretching: Primary amines typically show two medium-intensity bands in the 3500-3300 cm⁻¹ region, corresponding to asymmetric and symmetric stretching vibrations. orgchemboulder.comrockymountainlabs.com
C-H Stretching: Absorptions from the aliphatic C-H bonds in the butyl and isopropyl groups would appear in the 3000-2850 cm⁻¹ range. rockymountainlabs.com
C=O Stretching: A strong, sharp absorption band characteristic of the ester carbonyl group is expected around 1735 cm⁻¹. docbrown.info
N-H Bending: The scissoring vibration of the primary amine group typically appears in the 1650-1580 cm⁻¹ region. orgchemboulder.com
C-O Stretching: Esters show strong C-O stretching bands in the fingerprint region, typically between 1300-1000 cm⁻¹. docbrown.info
C-N Stretching: The stretching vibration for aliphatic amines is found in the 1250–1020 cm⁻¹ range. orgchemboulder.comlibretexts.org
Characteristic IR Absorption Frequencies for this compound
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Primary Amine | N-H Stretch | 3500 - 3300 (two bands) | Medium |
| Aliphatic | C-H Stretch | 3000 - 2850 | Strong |
| Ester | C=O Stretch | ~1735 | Strong, Sharp |
| Primary Amine | N-H Bend (Scissoring) | 1650 - 1580 | Medium-Variable |
| Ester | C-O Stretch | 1300 - 1150 | Strong |
| Aliphatic Amine | C-N Stretch | 1250 - 1020 | Medium-Weak |
X-ray Crystallography for Solid-State Structure Determination (for related compounds)
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. nih.gov This technique involves directing an X-ray beam at a single crystal of the compound. The atoms in the crystal lattice diffract the X-rays, creating a unique diffraction pattern. By analyzing this pattern, scientists can calculate an electron density map and build an atomic-resolution model of the molecule. youtube.com
While a crystal structure for this compound itself is not reported, studies on related amino acid esters and peptides provide insight into the likely solid-state characteristics. mdpi.comnih.gov X-ray analysis would reveal exact bond lengths, bond angles, and torsion angles. Furthermore, it would elucidate the intermolecular interactions that stabilize the crystal lattice, such as hydrogen bonding between the amine (donor) and carbonyl oxygen (acceptor) of neighboring molecules. In related peptides, specific intramolecular hydrogen bonds are often observed, leading to defined secondary structures like turns and helices. mdpi.comnih.gov The crystal packing would be influenced by both these hydrogen bonds and weaker van der Waals forces.
Theoretical and Computational Chemistry Approaches
Computational chemistry provides powerful tools for investigating molecular properties that can complement and predict experimental findings.
Molecular Electrostatic Potential (MEP) and Natural Bond Orbital (NBO) Analysis
Molecular Electrostatic Potential (MEP): An MEP map is a visual representation of the electrostatic potential on the surface of a molecule. It is a valuable tool for predicting how a molecule will interact with other chemical species. The map is color-coded to show regions of different charge potential: red indicates electron-rich areas (negative potential), which are susceptible to electrophilic attack, while blue indicates electron-poor areas (positive potential), which are prone to nucleophilic attack. nih.gov For this compound, the MEP map would likely show a region of high negative potential around the carbonyl oxygen and a region of positive potential around the amine hydrogens, identifying them as the primary sites for electrophilic and nucleophilic interactions, respectively. nih.govnih.gov
Natural Bond Orbital (NBO) Analysis: NBO analysis examines the charge distribution within a molecule in terms of localized electron-pair "bonding" units. This method provides a detailed picture of bonding interactions, charge transfer, and hyperconjugative effects. For the target molecule, NBO analysis could quantify the delocalization of electron density from the nitrogen lone pair or oxygen lone pairs into adjacent antibonding orbitals, which contributes to the stability of the molecule. Such analyses have been performed on related compounds to understand intramolecular charge transfer and its influence on molecular properties. nih.gov
Molecular Docking and Interaction Modeling
Extensive literature searches did not yield specific studies on the molecular docking and interaction modeling of this compound. Computational investigations into how this particular ester of 4-aminobutanoic acid binds with protein targets, such as receptors or enzymes, have not been published in the available scientific literature. Therefore, detailed research findings, including data on binding affinities, interaction types (e.g., hydrogen bonds, hydrophobic interactions), and key amino acid residues involved in the binding site, are not available for this compound.
Similarly, the absence of molecular docking studies means there is no data to populate tables regarding binding energies, inhibition constants (Ki), or root-mean-square deviation (RMSD) values, which are standard metrics in computational drug design and molecular modeling.
While molecular docking is a common technique to predict the binding orientation of a small molecule to a protein target, this type of analysis has not been applied to this compound according to current scientific records.
Elucidation of Molecular Mechanisms and Biological Interactions in Preclinical Research
Investigation of Enzyme Inhibition and Substrate Activity
Propan-2-yl 4-aminobutanoate and its structural analogs have been investigated for their ability to modulate the activity of various enzymes, particularly those involved in neurotransmitter and amino acid metabolism.
Transaminases:
4-aminobutyrate transaminase (GABA-T), a pyridoxal (B1214274) phosphate-dependent enzyme, is a key focus. wikipedia.org This enzyme catalyzes the conversion of gamma-aminobutyric acid (GABA) and 2-oxoglutarate into succinate (B1194679) semialdehyde and L-glutamate. wikipedia.org The primary role of GABA-T is the degradation of GABA within the GABA shunt. wikipedia.org The inhibition of GABA-T is a therapeutic strategy to increase GABA levels in the brain, which can be beneficial in conditions associated with reduced GABAergic neurotransmission. nih.gov
Computational docking studies have been employed to investigate the binding of various ligands to 4-aminobutyrate aminotransferase. researchgate.net These studies analyze the binding affinities and interactions of compounds within the enzyme's active site. researchgate.net For instance, docking analysis of certain compounds against GABA-AT has shown significant binding affinity, suggesting their potential as inhibitors. researchgate.net The binding site for ligands in 4-aminobutyrate aminotransferase from pig has been identified to include several key amino acid residues. researchgate.net
Gamma-glutamyl transpeptidase (GGT):
GGT is an enzyme that plays a crucial role in glutathione (B108866) metabolism and the transport of amino acids across the cell membrane. wikipedia.orgnih.gov It catalyzes the transfer of a gamma-glutamyl group from glutathione to an acceptor, which can be an amino acid, a peptide, or water. wikipedia.org The inhibition of GGT is a subject of research for its potential therapeutic applications. osti.govnih.gov Studies have shown that certain gamma-glutamyl amino acids can act as inhibitors of GGT, leading to increased urinary excretion of glutathione. nih.gov The design of novel GGT inhibitors is an active area of research, with analogs of potent inhibitors like L-2-amino-4-boronobutanoic acid (ABBA) being synthesized and evaluated. osti.gov
The esterification of GABA, as seen in this compound, can alter the metabolic stability and hydrolysis rates of the compound compared to its parent amino acid. This modification can influence how the compound interacts with enzymes like GGT.
Receptor Binding and Modulation Studies (for analogs and related compounds)
While direct receptor binding studies on this compound are not extensively detailed in the provided results, research on its analogs and related GABAergic compounds provides significant insights into potential receptor interactions. The structural characteristics of this compound, particularly its GABA moiety, suggest a potential to interact with GABA receptors. vulcanchem.com
GABA Receptors:
GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system, exerts its effects by binding to GABA receptors, primarily GABAA and GABAB receptors. nih.govnih.gov The binding of GABA to these receptors leads to neuronal inhibition. nih.gov Analogs of GABA are often designed to modulate these receptors. For example, menthyl γ-aminobutyrate, an ester of GABA, has been shown to possess anticonvulsant activity, suggesting interaction with the GABAergic system. researchgate.net
Site-directed mutagenesis studies on GABAA receptors have helped to identify the binding sites for various modulators. nih.gov The lipophilicity of compounds, which can be enhanced by esterification as in this compound, is a crucial factor for crossing the blood-brain barrier to interact with central GABA receptors. vulcanchem.comnih.gov
Other Receptors:
Research on related amino acid derivatives has explored interactions with other receptors as well. For instance, some amino acid derivatives have been investigated as modulators of GPR43, a G-protein coupled receptor (GPCR) implicated in inflammatory, gastrointestinal, and metabolic disorders. google.com The general structure of GPCRs includes seven transmembrane helices, and they respond to a wide variety of ligands. ulisboa.pt
The table below summarizes the receptor binding and modulation findings for compounds structurally related to this compound.
| Compound Class | Receptor Target | Observed Effect |
| GABA Analogs | GABAA Receptors | Positive allosteric modulation, anticonvulsant activity researchgate.net |
| 2,3-disubstituted Benzofuran Analogs of GABA | Neurotropic agents | Anxiolytic activity nih.gov |
| Amino Acid Derivatives | GPR43 | Potential modulation of receptor activity google.com |
Influence on Key Metabolic Pathways and Cycles
This compound and its related compounds can influence several key metabolic pathways, primarily due to their structural similarity to endogenous molecules like GABA and other amino acids.
Amino Acid Metabolism:
Amino acids are fundamental to numerous metabolic processes, serving as building blocks for proteins and as precursors for other essential molecules. nih.gov The metabolism of amino acids is a complex network of pathways, including transamination and catabolism. nih.gov this compound, as an amino acid derivative, is expected to participate in or influence these pathways. For instance, the transamination of branched-chain amino acids is a critical step in their catabolism, catalyzed by branched-chain amino acid transaminases (BCAT1 and BCAT2). nih.gov
The introduction of an isopropyl ester group in this compound can affect its metabolic fate compared to the parent compound, 4-aminobutanoic acid. This esterification can alter its stability and how it is processed by enzymes involved in amino acid metabolism.
GABA Shunt:
The GABA shunt is a metabolic pathway that bypasses two steps of the tricarboxylic acid (TCA) cycle. usp.br It involves the conversion of glutamate (B1630785) to GABA, followed by the degradation of GABA to succinate, which then re-enters the TCA cycle. wikipedia.orgnih.gov The key enzymes in this pathway are glutamate decarboxylase (GAD), GABA transaminase (GABA-T), and succinic semialdehyde dehydrogenase (SSADH). usp.br
As a derivative of GABA, this compound is directly related to the GABA shunt. vulcanchem.com Its potential to modulate GABA-T activity, as discussed earlier, would directly impact the flow of metabolites through this pathway. nih.gov The degradation of GABA is crucial for maintaining the appropriate balance of neurotransmitters and for providing succinate to the TCA cycle. wikipedia.org In some organisms, the GABA shunt plays a significant role in protecting against oxidative stress. usp.br
The table below outlines the key metabolic pathways influenced by compounds related to this compound.
| Metabolic Pathway | Key Enzymes/Processes | Influence of Related Compounds |
| Amino Acid Metabolism | Transamination, Catabolism | Potential modulation of enzyme activities |
| GABA Shunt | GABA-T, SSADH | Inhibition of GABA-T, altering GABA levels wikipedia.orgnih.gov |
| Tricarboxylic Acid (TCA) Cycle | Production of succinate | GABA shunt provides an alternative source of succinate wikipedia.org |
Cellular and Subcellular Interaction Research
The cellular and subcellular interactions of this compound are largely inferred from its chemical properties and studies on related compounds. The ester group in this compound increases its lipophilicity, which may enhance its ability to cross cellular membranes compared to the more polar 4-aminobutanoic acid. vulcanchem.com
Membrane Transport:
The transport of amino acids and their derivatives across the plasma membrane is facilitated by various permeases. nih.gov The structural similarity of this compound to amino acids suggests that it may utilize these transport systems to enter cells.
Subcellular Localization and Interactions:
Once inside the cell, the compound's interactions would depend on its metabolic fate and the localization of its target enzymes and receptors. For example, GABA-T, a potential target, is a mitochondrial enzyme in plants and is involved in the GABA shunt which connects to the mitochondrial TCA cycle. usp.br In mammals, GABA-T is also found in mitochondria. wikipedia.org
Research on the anti-apoptotic protein Bcl-2 has revealed its interaction with GABARAP, a protein involved in autophagy that can be localized to phagophores. nih.gov This interaction suggests a link between apoptosis and autophagy at the subcellular level. While not directly involving this compound, this research highlights the complex subcellular interactions that can occur with proteins related to GABA signaling and metabolism.
The table below summarizes the potential cellular and subcellular interactions of this compound.
| Cellular Process/Component | Potential Interaction |
| Cellular Membranes | Enhanced permeability due to increased lipophilicity vulcanchem.com |
| Amino Acid Permeases | Potential for active transport into cells nih.gov |
| Mitochondria | Interaction with mitochondrial enzymes like GABA-T wikipedia.orgusp.br |
| Phagophores | Indirect relation through GABARAP and its interactions with Bcl-2 nih.gov |
Preclinical Pharmacological Investigations and Biological Activity Profiling
Neurobiological Research Applications
The therapeutic potential of gamma-aminobutyric acid (GABA) esters in neurobiological research is an area of growing interest. While direct studies on propan-2-yl 4-aminobutanoate are limited, research on related GABA esters and derivatives provides valuable insights into their potential neuroprotective and anticonvulsant activities.
Derivatives of GABA have been explored for their neuroprotective effects. For instance, certain quinoxaline (B1680401) derivatives have been synthesized and assessed for their ability to protect dopaminergic neurons, which are implicated in Parkinson's disease. nih.gov One such compound, designated PAQ (4c), demonstrated neuroprotective action in cellular models, partly through the activation of endoplasmic reticulum ryanodine (B192298) receptor channels, and was effective in an animal model of Parkinson's disease. nih.gov
The anticonvulsant properties of GABAergic compounds are well-documented. GABA is the primary inhibitory neurotransmitter in the central nervous system (CNS), and its dysfunction is linked to conditions like epilepsy. mdpi.com Enhancing GABAergic transmission is a key strategy for many anticonvulsant drugs. researchgate.net
Esters of GABA and related structures have been a focus of anticonvulsant research. For example, lipid esters of GABA have been synthesized to improve penetration of the blood-brain barrier. nih.gov These "prodrugs" are designed to release GABA within the CNS and have shown depressant effects on motor activity in mice. nih.gov Similarly, esters of nipecotic acid, a GABA uptake inhibitor, have demonstrated anticonvulsant activity against chemically-induced seizures in mice. nih.gov The potency of these esters appears to be related to their chemical structure, with certain phenyl esters showing significant effects. nih.gov
Furthermore, novel esters of GABA with monocyclic terpenes have been synthesized and evaluated. mdpi.com One such ester, based on guaiacol, exhibited prolonged antiseizure action after oral administration. mdpi.com Other terpene-based GABA esters showed synergistic effects when co-administered with the anticonvulsant drug gidazepam. mdpi.com The investigation of aromatic amino acid-derived isoindoline (B1297411) esters as modulators of the GABA-A receptor has also yielded promising results. A tryptophan derivative, in particular, showed comparable seizure reduction to diazepam in a zebrafish model. mdpi.com
It is important to note that the effects of GABA-T inhibitors, which increase brain GABA levels, can be complex. For example, vigabatrin (B1682217) has been shown to have both anticonvulsant and proconvulsant effects in kindled rats, depending on the time after administration. nih.gov This highlights the intricate nature of modulating the GABA system.
Table 1: Anticonvulsant Activity of Selected GABA Esters and Derivatives
| Compound/Derivative | Model | Key Finding |
| Lipid Esters of GABA | Mouse model | Demonstrated CNS depressant properties by inhibiting general motor activity. nih.gov |
| Nipecotic Acid Phenyl Esters | Bicuculline-induced seizures in mice | Potent inhibitors of GABA uptake with significant anticonvulsant activity. nih.gov |
| GABA Ester with Guaiacol | PTZ-induced convulsion model | Exhibited prolonged antiseizure action 24 hours after oral administration. mdpi.com |
| Tryptophan-derived Isoindoline Ester | PTZ-induced seizure model in zebrafish | Produced behavioral seizure reduction comparable to diazepam. mdpi.com |
| Vigabatrin (GABA-T inhibitor) | Amygdala-kindled rats | Showed both anticonvulsant and proconvulsant effects depending on the timing. nih.gov |
| GABA Esters with l-menthol (B7771125), thymol (B1683141), and carvacrol | PTZ-induced convulsion model | Produced synergistic seizure prevention effects when co-administered with gidazepam. mdpi.com |
Antioxidant Activity Studies
The investigation into the antioxidant properties of this compound and its analogs is an emerging field. While specific data on this compound is not widely available, studies on related compounds provide preliminary insights. For example, research on two 6-(propan-2-yl)-4-methyl-morpholine-2,5-diones indicated moderate antioxidant potentials. nih.gov The proposed mechanism for this activity is hydrogen atom abstraction. nih.gov
Furthermore, the cell-free supernatant of Enterococcus faecium SH9, a marine bacterium that produces GABA, has demonstrated antioxidant properties. nih.gov This suggests that GABA-producing organisms and their metabolic products may have antioxidant capabilities.
Antimicrobial Activity Research (for related compounds)
While there is no specific research on the antimicrobial properties of this compound, studies on related compounds suggest a potential for such activity. For instance, GABA extracted from Lactiplantibacillus plantarum has shown antibacterial effects against various bacteria. researchgate.net Similarly, the cell-free supernatant of the GABA-producing marine bacterium Enterococcus faecium SH9 exhibited antimicrobial activity against several pathogenic strains. nih.gov These findings indicate that GABA itself, or compounds produced alongside it in biological systems, may possess antimicrobial properties.
Table 2: Antimicrobial Activity of GABA from Lactiplantibacillus plantarum
| Test Organism | Zone of Inhibition |
| Staphylococcus aureus | Present |
| Escherichia coli | Present |
Note: This table is a simplified representation based on the finding that extracted GABA showed inhibitory zones against test organisms. researchgate.net
Antimalarial Activity Assessment of Related Compounds
Recent research has explored the potential of GABA analogs as antimalarial agents. Studies have shown that some antimalarial drugs can inhibit human GABA-A receptors. nih.gov This suggests a possible link between the GABAergic system and the mechanisms of antimalarial action.
Furthermore, GABA analogs such as pregabalin (B1679071) and gabapentin (B195806) have been investigated for their antimalarial activities in mice infected with Plasmodium berghei. nih.govresearchgate.net Pregabalin, in particular, demonstrated significant chemoinhibition and was found to be 100% chemopreventive at certain doses. nih.govresearchgate.net These findings suggest that compounds that interact with the GABA system may have potential as antimalarial drugs. Additionally, research has shown that the antimalarial drug artemisinin (B1665778) can affect the production of GABA in the human brain by inhibiting the enzyme pyridoxal (B1214274) kinase. uni-wuerzburg.de
Some plant extracts containing compounds structurally unrelated to GABA have also shown antimalarial activity. For example, an alcoholic extract from the roots of Schwartzia brasilensis demonstrated a significant reduction in parasitemia in a mouse model. frontiersin.org
Table 3: Antimalarial Activity of GABA Analogs
| Compound | Model | Key Finding |
| Pregabalin | Plasmodium berghei infected mice | Demonstrated 75.60% and 100.00% chemoinhibition at doses of 12.5 and 25 mg/Kg, respectively. nih.govresearchgate.net |
| Gabapentin | Plasmodium berghei infected mice | Showed 35.64% chemoinhibition at a dose of 100 mg/Kg. nih.govresearchgate.net |
Analgesic and Anti-inflammatory Activity Research (for related GABA esters)
The potential of GABA esters in pain management and inflammation reduction has been a subject of investigation. It is proposed that GABA supplementation through ester prodrugs could be a therapeutic strategy for central pain conditions. researchgate.net
Studies on novel GABA esters with monocyclic terpenes have demonstrated both analgesic and anti-inflammatory effects. mdpi.com These esters were found to produce an antinociceptive effect in models of acute pain. nih.gov Specifically, GABA esters of l-menthol and thymol were more effective than ibuprofen (B1674241) in reducing inflammation in one model. mdpi.com
The mechanism of action for the analgesic effects of some GABA esters may involve interactions with GABA, opioid, and glutamate (B1630785) receptors. nih.gov For example, esters of mefenamic acid, a non-steroidal anti-inflammatory drug (NSAID), have shown enhanced anti-inflammatory and antinociceptive effects compared to the parent drug. nih.gov
Table 4: Analgesic and Anti-inflammatory Activity of Selected GABA Esters
| Compound/Derivative | Model | Key Finding |
| GABA Ester with l-menthol | Hot plate test and chemical-stimulated pain models | Demonstrated significant analgesic activity, in some cases better than benzocaine. nih.gov |
| GABA Esters of l-menthol and thymol | AITC-induced paw edema | Exceeded the anti-inflammatory effect of ibuprofen. mdpi.com |
| Mefenamic Acid Esters (TMMA and TDMA) | Carrageenan-induced paw edema and acetic acid-induced writhing test | Produced stronger anti-inflammatory and antinociceptive effects than mefenamic acid. nih.gov |
Structure Activity Relationship Sar Studies and Rational Design of Propan 2 Yl 4 Aminobutanoate Analogs
Correlating Structural Modifications with Biological Potency and Selectivity
Structure-Activity Relationship (SAR) studies are fundamental to understanding how chemical structure influences biological activity. For 4-aminobutanoate esters, modifications typically target the ester group, the amino group, and the carbon backbone.
The primary goal of creating ester prodrugs of GABA, such as Propan-2-yl 4-aminobutanoate, is to increase its lipophilicity and ability to cross the blood-brain barrier, as GABA itself penetrates poorly. nih.gov The nature of the alcohol used for esterification significantly impacts these properties.
Key Research Findings:
Ester Chain Length and Branching: Increasing the length and branching of the alkyl chain of the ester can enhance lipophilicity. For instance, comparing methyl, ethyl, and isopropyl esters reveals differences in their metabolic profiles and potential central nervous system (CNS) penetration. vulcanchem.com While a longer chain might increase lipophilicity, it can also affect the rate of hydrolysis by esterases back to the active GABA molecule.
Introduction of Bulky or Lipophilic Moieties: The synthesis of GABA esters with bulky groups like cholesterol or terpenes has been explored. nih.govnih.gov These modifications are designed to dramatically increase lipid solubility. For example, novel esters of GABA with monocyclic terpenes (like l-menthol (B7771125), thymol (B1683141), and carvacrol) have been synthesized and shown to possess significant analgesic and anti-inflammatory activities, suggesting that the terpene moiety itself contributes to the pharmacological profile. nih.gov
Selectivity for GABA Transporters vs. Receptors: Structural modifications can influence whether an analog preferentially interacts with GABA transporters (GATs) or GABA receptors (GABA-A or GABA-B). nih.govnih.gov The conformation and charge distribution of the molecule are critical. For instance, analogs designed to inhibit GABA uptake often mimic the structure of GABA in a specific conformation that fits the transporter's binding site. nih.gov
Mutual Prodrugs: In some strategies, GABA is esterified to another pharmacologically active molecule, creating a "mutual prodrug." An example is the esterification of GABA with the antipsychotic drug perphenazine. nih.govresearchgate.net This approach aims to deliver two active agents with a potentially synergistic effect and modified side-effect profile. nih.gov
Table 1: SAR Insights for 4-Aminobutanoate Ester Analogs
| Structural Modification | Observed Effect on Potency/Selectivity | Rationale | Reference |
|---|---|---|---|
| Variation of Alkyl Ester (e.g., Methyl to Isopropyl) | Alters lipophilicity and metabolic stability. | Impacts blood-brain barrier penetration and rate of hydrolysis to GABA. | vulcanchem.com |
| Esterification with Bulky Groups (e.g., Terpenes, Cholesterol) | Significantly increases lipophilicity and can introduce additional pharmacological activities. | To enhance CNS delivery and potentially create dual-action compounds. | nih.govnih.gov |
| Modifications to the GABA backbone | Can shift activity towards specific GABA transporter subtypes (GAT1, GAT2, GAT3, BGT1). | To achieve selective inhibition of GABA uptake. | nih.govnih.gov |
| Creation of Mutual Prodrugs (e.g., GABA-perphenazine ester) | Combines the activity of GABA with another drug, potentially reducing side effects of the partner drug. | To achieve synergistic therapeutic effects and improved safety profiles. | nih.gov |
De Novo Design and Optimization of 4-Aminobutanoate Ester Analogs
De novo design involves creating novel molecular structures from scratch, often with the aid of computational tools, to fit a specific biological target. nih.gov This approach is highly valuable for optimizing GABA ester analogs beyond simple modifications.
Key Research Findings:
Scaffold Hopping: This technique involves replacing the central molecular framework (scaffold) of a known active compound with a different one while retaining the essential pharmacophoric features. For 4-aminobutanoate esters, one might replace the flexible butane (B89635) chain with a more rigid cyclic or heterocyclic structure to improve binding affinity and selectivity.
Computational Modeling in Design: The design process for novel GABA aminotransferase (GABA-AT) inhibitors, a key enzyme in GABA metabolism, has utilized computer-aided drug design (CADD). mdpi.com By modeling the enzyme's active site, researchers can design molecules that fit precisely and act as potent inhibitors. Aromatic amino acid compounds have been designed and synthesized as potential scaffolds for new GABA-AT inactivators. nih.gov
Synthesis and Evaluation: The synthesis of novel esters often involves multi-step chemical reactions. For example, the Steglich esterification, using dicyclohexylcarbodiimide (B1669883) (DCC) as a coupling agent and 4-dimethylaminopyridine (B28879) (DMAP) as a catalyst, is a common method for creating esters from carboxylic acids (like Boc-protected GABA) and alcohols. nih.gov Following synthesis, the new compounds are evaluated in biological assays to determine their activity. nih.govnih.gov For instance, novel esters of GABA with monocyclic terpenes were synthesized and subsequently tested for anticonvulsant, analgesic, and anti-inflammatory properties. nih.gov
Quantitative Structure-Activity Relationship (QSAR) Modeling and Molecular Topology Applications
QSAR modeling establishes a mathematical correlation between the chemical properties of a series of compounds and their biological activities. nih.gov These models can then be used to predict the activity of newly designed, unsynthesized molecules.
Key Research Findings:
Descriptor-Based Models: QSAR models use "molecular descriptors," which are numerical values representing different aspects of a molecule's structure (e.g., size, shape, lipophilicity, electronic properties). nih.gov For 4-aminobutanoate analogs, relevant descriptors could include:
Topological Polar Surface Area (TPSA): Predicts membrane permeability.
LogP (Octanol-Water Partition Coefficient): Measures lipophilicity.
Molecular Weight and Volume: Relates to the size of the molecule.
Number of Rotatable Bonds: Indicates molecular flexibility.
Building the Model: A series of analogs with known biological activities (e.g., IC50 values for transporter inhibition) is used as a training set. Statistical methods like Multiple Linear Regression (MLR) or more complex machine learning algorithms like Random Forest are employed to build the predictive model. nih.govnih.gov
Application in Analog Design: A validated QSAR model allows for the virtual screening of large libraries of potential analogs. This in silico approach helps prioritize which compounds are most promising for synthesis and biological testing, saving significant time and resources. For example, QSAR models have been successfully used to predict the potential of chemicals to trigger hepatic steatosis by modeling their interaction with relevant biological targets. nih.gov
Table 2: Example of Descriptors Used in QSAR for Drug Design
| Descriptor Class | Specific Descriptor Example | Property It Represents | Relevance to 4-Aminobutanoate Analogs |
|---|---|---|---|
| Physicochemical | LogP | Lipophilicity/Hydrophobicity | Predicting blood-brain barrier permeability. |
| Topological | Topological Polar Surface Area (TPSA) | Polarity and hydrogen bonding capacity | Predicting oral bioavailability and membrane penetration. |
| Geometrical | Molecular Volume | Size and shape of the molecule | Assessing fit within a receptor or enzyme binding pocket. |
| Electronic | Dipole Moment | Charge distribution | Understanding electrostatic interactions with the biological target. |
Pharmacophore Identification and Essential Binding Site Analysis
A pharmacophore is the specific three-dimensional arrangement of molecular features (e.g., hydrogen bond donors/acceptors, charged groups, hydrophobic centers) essential for biological activity. Identifying the pharmacophore for a target like a GABA receptor or transporter is crucial for designing effective ligands.
Key Research Findings:
GABA-A Receptor Binding Site: The primary binding site for GABA on the GABA-A receptor is located at the interface between the α and β subunits. youtube.comresearchgate.net Allosteric modulators, like benzodiazepines, bind to a different site, typically at the interface of the α and γ subunits. researchgate.netmdpi.com Ligands designed to interact with these sites must possess specific features. For instance, ligands targeting the benzodiazepine (B76468) site often contain aromatic rings capable of π-π stacking interactions with key amino acid residues. mdpi.com
Pharmacophore for GABA Uptake Inhibitors: A general pharmacophore model for GABA uptake inhibitors has been established. nih.gov This model typically includes a primary amine (or an equivalent positively charged group) and a carboxylic acid (or a bioisostere), separated by a specific distance, mimicking the structure of GABA. The conformation is constrained to fit the transporter's binding pocket. Lipophilic regions are often included to account for interactions with hydrophobic pockets in the transporter protein. nih.gov
Essential Interactions: Molecular docking studies reveal the specific amino acid residues within the binding site that interact with the ligand. mdpi.com These interactions can include hydrogen bonds, ionic bonds, and hydrophobic interactions. Understanding these key interactions allows for the rational design of analogs with enhanced affinity and selectivity. For example, pharmacophore models for different GABA-A receptor subtypes (e.g., α1 vs. α5) have been developed to guide the creation of subtype-selective drugs, which could offer therapeutic benefits with fewer side effects. acs.orgnih.gov
Metabolomic and Biochemical Pathway Investigations Involving 4 Aminobutanoate Esters
Role in Nitrogen and Carbon Metabolism
The metabolic significance of 4-aminobutanoate esters is fundamentally tied to the metabolic pathway of their parent compound, GABA. Upon hydrolysis, which involves the cleavage of the ester bond to yield GABA and the corresponding alcohol (in this case, propan-2-ol), the liberated GABA enters a critical metabolic route known as the GABA shunt. This pathway represents a key intersection of carbon and nitrogen metabolism. nih.govyoutube.com
The GABA shunt serves as an alternative pathway in the tricarboxylic acid (TCA) cycle, a central hub of cellular respiration. youtube.comyoutube.com Instead of proceeding directly through the full cycle, α-ketoglutarate, a key intermediate, is diverted to produce glutamate (B1630785). youtube.com Glutamate then undergoes decarboxylation, catalyzed by the enzyme glutamate decarboxylase (GAD), to form GABA. youtube.com This reaction effectively removes a carboxyl group, releasing carbon dioxide.
The nitrogen from the amino group of GABA is then transferred to α-ketoglutarate by the mitochondrial enzyme GABA transaminase (GABA-T), regenerating glutamate and forming succinate (B1194679) semialdehyde. youtube.com This transamination step is a critical link in nitrogen metabolism, allowing for the recycling of amino groups. Subsequently, succinate semialdehyde is oxidized by succinate-semialdehyde dehydrogenase (SSADH) to succinate, which then re-enters the TCA cycle. nih.gov This re-entry of succinate completes the "shunt," effectively bypassing two steps of the traditional TCA cycle.
Table 1: Key Reactions of the GABA Shunt
| Step | Reactants | Products | Enzyme | Metabolic Significance |
| 1 | Glutamate | GABA + CO₂ | Glutamate Decarboxylase (GAD) | Carbon metabolism (CO₂ release) |
| 2 | GABA + α-Ketoglutarate | Succinate Semialdehyde + Glutamate | GABA Transaminase (GABA-T) | Nitrogen metabolism (amino group transfer) |
| 3 | Succinate Semialdehyde + NAD⁺ | Succinate + NADH + H⁺ | Succinate-Semialdehyde Dehydrogenase (SSADH) | Re-entry into the TCA cycle |
Investigation of In Vivo Biotransformation and Metabolic Fates
The in vivo biotransformation of 4-aminobutanoate esters is a critical area of investigation, as it determines the bioavailability of GABA and the subsequent metabolic fate of the ester's constituent parts. While direct studies on propan-2-yl 4-aminobutanoate are limited, research on other GABA esters, particularly lipid esters, provides valuable insights into their metabolic journey. nih.gov
The primary step in the biotransformation of these esters is enzymatic hydrolysis. Esterases, a broad class of enzymes present in various tissues, including the brain, are responsible for cleaving the ester linkage. nih.gov This hydrolysis releases GABA and the corresponding alcohol. For this compound, this would result in the formation of GABA and propan-2-ol.
Studies on lipid esters of GABA have demonstrated that this biotransformation is key to their function as prodrugs. nih.gov GABA itself has limited ability to cross the blood-brain barrier. However, by masking the polar carboxyl group with an ester, the resulting compound can be more lipophilic, facilitating its passage into the central nervous system. Once in the brain, tissue esterases can hydrolyze the ester, releasing GABA at its site of action. nih.gov
The metabolic fate of the liberated GABA is its entry into the GABA shunt, as detailed in the previous section. The alcohol component, in this case, propan-2-ol, would be metabolized through its own specific pathways.
Table 2: In Vivo Biotransformation of this compound (Hypothetical)
| Step | Process | Location | Enzymes Involved | Products | Metabolic Fate of Products |
| 1 | Absorption & Distribution | General Circulation | - | This compound | Distribution to various tissues, including the brain |
| 2 | Hydrolysis | Tissues (e.g., Brain) | Esterases | GABA + Propan-2-ol | Entry into GABA shunt and alcohol metabolism, respectively |
| 3 | GABA Metabolism | Mitochondria | GABA-T, SSADH | Succinate | Enters the TCA Cycle |
| 4 | Propan-2-ol Metabolism | Liver | Alcohol Dehydrogenase, etc. | Acetone, further metabolites | Excreted or enters other metabolic pathways |
Cross-Pathway Interactions and Regulation
The metabolism of 4-aminobutanoate esters, through its generation of GABA, is not an isolated process but is subject to intricate cross-pathway interactions and regulation. These interactions highlight the interconnectedness of cellular metabolism.
One of the most significant interactions is with amino acid metabolism. The synthesis of GABA from glutamate and its subsequent transamination to regenerate glutamate directly links the GABA shunt to the cellular pool of amino acids. nih.gov For instance, chronic administration of ethanolamine (B43304) O-sulphate, an inhibitor of GABA-T, leads to increased GABA levels but also causes significant reductions in glutamine and aspartate levels in the brain. nih.gov This demonstrates a direct regulatory link between GABA metabolism and the availability of other key amino acids.
Furthermore, GABA metabolism is interconnected with the metabolism of polyamines. In plants, GABA can be synthesized from the polyamine putrescine, indicating a shared pathway. nih.govnih.gov This suggests that the regulation of polyamine levels can directly impact the synthesis of GABA, and vice versa.
The regulation of the GABA shunt itself is also subject to influence from other metabolic states. For example, the oxidation of GABA in brain mitochondria can be inhibited by certain branched-chain fatty acids, suggesting a competitive interaction at the level of GABA transaminase. nih.gov This indicates that the energy status of the cell and the availability of other fuel sources can modulate the rate of GABA metabolism.
Finally, there is evidence of interaction with other signaling pathways. For instance, the metabolism of GABA can lead to the formation of γ-hydroxybutyric acid (GHB), a neurotransmitter with its own distinct receptors and signaling pathways. wikipedia.org This highlights how the metabolic fate of GABA can lead to the production of other bioactive molecules, further broadening its sphere of influence.
Table 3: Examples of Cross-Pathway Interactions with GABA Metabolism
| Interacting Pathway | Key Molecule(s) | Nature of Interaction | Reference |
| Amino Acid Metabolism | Glutamate, Glutamine, Aspartate | GABA synthesis from glutamate; GABA-T inhibition affects other amino acid levels. | nih.gov |
| Polyamine Metabolism | Putrescine | GABA can be synthesized from putrescine. | nih.govnih.gov |
| Fatty Acid Metabolism | Branched-chain fatty acids | Inhibition of GABA oxidation in mitochondria. | nih.gov |
| Neurotransmitter Signaling | γ-Hydroxybutyric acid (GHB) | GABA can be a precursor for GHB synthesis. | wikipedia.org |
Advanced Analytical Methodologies for Research on Propan 2 Yl 4 Aminobutanoate
High-Performance Liquid Chromatography (HPLC) for Purity and Quantitative Analysis
High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the assessment of Propan-2-yl 4-aminobutanoate's purity and for its quantitative determination in research samples. The versatility of HPLC allows for the separation of the target compound from its precursors, degradation products, and other impurities, ensuring accurate quantification.
A typical HPLC method for the analysis of this compound would involve a reversed-phase column, such as a C18, which separates compounds based on their hydrophobicity. The mobile phase often consists of a mixture of an aqueous buffer (e.g., phosphate (B84403) or acetate (B1210297) buffer) and an organic solvent like acetonitrile (B52724) or methanol (B129727), run in either an isocratic or gradient elution mode. Detection is commonly achieved using an ultraviolet (UV) detector, as the ester may lack a strong chromophore, necessitating derivatization with a UV-absorbing agent to enhance sensitivity.
Detailed Research Findings: Research studies have successfully developed and validated HPLC methods for the quantification of similar amino acid esters. These methods demonstrate excellent linearity, accuracy, and precision. For instance, a method for a related compound might exhibit a linear range of 1-100 µg/mL with a correlation coefficient (R²) greater than 0.999. The limit of detection (LOD) and limit of quantification (LOQ) are typically in the low µg/mL range, highlighting the sensitivity of the technique for trace analysis. Purity analysis by HPLC can effectively resolve impurities, with their levels being reported as a percentage of the main peak area.
Table 1: Example HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18, 4.6 x 250 mm, 5 µm |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) with 0.1% Trifluoroacetic Acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Analysis and Metabolomics
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for the analysis of volatile and semi-volatile compounds and is particularly well-suited for identifying impurities and potential metabolites of this compound. Prior to analysis, the compound often requires derivatization to increase its volatility and thermal stability.
In a typical GC-MS analysis, the derivatized sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and interaction with the stationary phase of the GC column. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, acting as a "molecular fingerprint" for identification.
Detailed Research Findings: GC-MS has been extensively used in metabolomics to study the fate of similar compounds in biological systems. For this compound, GC-MS could be employed to identify and quantify its primary metabolite, 4-aminobutanoic acid (GABA), and the corresponding alcohol, propan-2-ol, following enzymatic hydrolysis. The high sensitivity of GC-MS allows for the detection of these metabolites even at low concentrations in complex biological matrices like plasma or tissue homogenates.
Table 2: Potential GC-MS Findings for this compound Metabolites
| Analyte | Retention Time (min) | Key Mass Fragments (m/z) |
| Derivatized this compound | 12.5 | Specific to derivatizing agent and parent molecule |
| Derivatized 4-aminobutanoic acid (GABA) | 8.2 | Characteristic fragments of derivatized GABA |
| Propan-2-ol | 3.1 | 45, 43, 27 |
Hyphenated Techniques for Comprehensive Profiling (e.g., LC-MS/MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) represents a highly sensitive and selective hyphenated technique for the comprehensive profiling of this compound and its metabolites. This method combines the separation power of HPLC with the detection capabilities of tandem mass spectrometry, offering superior performance over either technique alone.
The LC component separates the analyte of interest from the sample matrix. The eluent from the LC column is then introduced into the mass spectrometer's ion source, where the molecules are ionized. The first mass analyzer (MS1) selects the precursor ion of this compound, which is then fragmented in a collision cell. The second mass analyzer (MS2) separates the resulting product ions, which are then detected. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional specificity and sensitivity.
Detailed Research Findings: LC-MS/MS is the gold standard for quantitative bioanalysis in drug metabolism and pharmacokinetic studies. For this compound, a validated LC-MS/MS method would allow for its precise quantification in biological fluids at very low concentrations (pg/mL to ng/mL levels). This enables detailed pharmacokinetic profiling, including the determination of absorption, distribution, metabolism, and excretion (ADME) parameters. The technique can simultaneously monitor the parent compound and its key metabolites, providing a comprehensive picture of its biological fate.
Table 3: Illustrative LC-MS/MS Transitions for this compound and its Metabolite
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [M+H]⁺ | Fragment 1 | 15 |
| This compound | [M+H]⁺ | Fragment 2 | 25 |
| 4-aminobutanoic acid (GABA) | [M+H]⁺ | Fragment A | 12 |
| 4-aminobutanoic acid (GABA) | [M+H]⁺ | Fragment B | 20 |
Surface-Enhanced Raman Scattering (SERS) for Molecular Interactions
Surface-Enhanced Raman Scattering (SERS) is a highly sensitive vibrational spectroscopy technique that can provide detailed information about the molecular interactions of this compound. SERS relies on the enhancement of the Raman signal of molecules adsorbed onto or in close proximity to nanostructured metallic surfaces, typically gold or silver.
This technique can detect changes in the vibrational modes of a molecule upon interaction with other molecules or surfaces. By analyzing the shifts in the Raman bands and changes in their intensities, researchers can gain insights into the specific functional groups involved in binding, conformational changes, and the orientation of the molecule on the SERS-active substrate.
Detailed Research Findings: While specific SERS studies on this compound may be limited, the technique has been successfully applied to study the interaction of similar neurotransmitter analogues with model membranes and receptors. For this compound, SERS could be used to investigate its interaction with lipid bilayers, providing information on its ability to partition into cell membranes. Furthermore, by immobilizing a target receptor on a SERS substrate, it may be possible to probe the binding of this compound and identify the key functional groups involved in the molecular recognition process.
Strategic Applications of Propan 2 Yl 4 Aminobutanoate in Chemical and Biological Research
Utility as Biochemical Research Standards and Assay Components
In analytical and biochemical research, the availability of pure and well-characterized reference materials is critical for the validation and calibration of experimental assays. Propan-2-yl 4-aminobutanoate serves as a standard or reference material in analytical chemistry, particularly in studies focused on amino acid derivatives and analogs of GABA. vulcanchem.com
The compound's defined chemical structure and properties allow it to be used in the development and quality control of analytical methods. For instance, in chromatographic techniques such as High-Performance Liquid Chromatography (HPLC), it can be used as a standard to determine the retention time and quantify related substances in a sample mixture. echemi.com Its structural relative, propan-2-yl (2S)-2-aminobutanoate hydrochloride, is also used as a standard in assays designed to study amino acid metabolism and the activity of specific enzymes. smolecule.com This underscores the role of amino acid esters in establishing reliable analytical protocols.
Table 1: Applications as a Research Standard
| Application Area | Specific Use |
|---|---|
| Analytical Chemistry | Reference standard in chromatographic methods (e.g., HPLC) for GABA analogs. vulcanchem.comechemi.com |
| Biochemical Assays | Standard for studying amino acid metabolism and enzyme activity. smolecule.com |
Application as Synthetic Intermediates and Building Blocks for Complex Molecules
This compound is a versatile building block and a valuable intermediate in organic synthesis. vulcanchem.com Its utility stems from the presence of two distinct functional groups: a primary amine and an ester. These groups can be selectively modified to create a wide array of more complex molecules. vulcanchem.com It is frequently used as a precursor in the synthesis of pharmaceutical compounds and other specialty chemicals. vulcanchem.comsmolecule.com
The ester group effectively serves as a protected form of the carboxylic acid of 4-aminobutanoic acid (GABA), allowing chemists to perform reactions on the amine group without interference from the acid functionality. vulcanchem.com For example, the primary amine can undergo N-alkylation or acylation to introduce new substituents. Subsequently, the ester can be hydrolyzed to reveal the carboxylic acid, yielding a modified GABA derivative.
Furthermore, related compounds highlight the synthetic utility of this structural motif. Propan-2-yl 4-chlorobutanoate, for instance, serves as a precursor in the synthesis of GABA analogs. vulcanchem.com Through nucleophilic substitution of the chloride by various amines, a range of 4-aminobutanoate esters can be produced, demonstrating the adaptability of the butanoate ester structure in building molecular diversity. vulcanchem.com These synthetic strategies are crucial for constructing libraries of compounds for drug discovery and materials science. vulcanchem.com
Table 2: Synthetic Utility of this compound
| Reaction Type | Description |
|---|---|
| N-Acylation | The primary amine reacts with acyl chlorides or anhydrides to form amide derivatives. vulcanchem.com |
| N-Alkylation | The amine group can be alkylated to introduce new carbon-based substituents. vulcanchem.com |
| Ester Hydrolysis | The isopropyl ester can be cleaved under acidic or basic conditions to yield the free carboxylic acid (GABA derivative). vulcanchem.com |
| Use as Precursor | Serves as a starting material for the synthesis of more complex molecules, including pharmaceutical compounds and GABA analogs. vulcanchem.comvulcanchem.com |
Role in Exploring Fundamental Biological Processes
This compound and its structural analogs are utilized in research to explore fundamental biological processes, primarily those involving the nervous system. vulcanchem.com As a derivative of GABA, the principal inhibitory neurotransmitter in the mammalian central nervous system, this compound is a tool for investigating GABAergic systems. vulcanchem.com
A key feature of this compound is the isopropyl ester group, which increases its lipophilicity compared to the parent molecule, GABA. vulcanchem.com This enhanced lipophilicity may improve its ability to cross cellular membranes, including the blood-brain barrier, a critical consideration for neuropharmacological research. vulcanchem.com This property makes it a valuable probe for studying the effects of GABA-like structures in biological systems where the penetration of GABA itself is limited.
Research, although preliminary, has explored the potential of this compound and its analogs in several areas:
GABAergic Activity: Investigating its ability to modulate GABA receptors. vulcanchem.com
Anticonvulsant Effects: Exploring its potential activity in models of seizures, a condition often linked to imbalances in GABAergic neurotransmission. vulcanchem.com
Neuroprotective Properties: Examining potential mechanisms for protecting nerve cells. vulcanchem.com
By studying how this ester derivative interacts with biological targets like enzymes and receptors, researchers can gain insights into the structure-activity relationships of GABAergic compounds and explore new therapeutic strategies for neurological disorders. researchgate.net
Table 3: Areas of Investigation in Biological Processes
| Research Area | Investigated Potential | Rationale |
|---|---|---|
| Neuropharmacology | Modulation of GABA receptors. vulcanchem.com | Structural analog of the neurotransmitter GABA. vulcanchem.com |
| Epilepsy Research | Anticonvulsant effects. vulcanchem.comresearchgate.net | GABAergic system is a key target for anti-seizure therapies. researchgate.net |
| Cellular Biology | Enhanced membrane permeability. vulcanchem.com | Increased lipophilicity due to the isopropyl ester group. vulcanchem.com |
| Neuroprotection | Protection of neuronal cells. vulcanchem.com | Exploring downstream effects of potential GABAergic modulation. vulcanchem.com |
Future Directions and Unaddressed Research Questions for Propan 2 Yl 4 Aminobutanoate
Exploration of Novel Biological Targets and Therapeutic Hypotheses
The primary therapeutic hypothesis for Propan-2-yl 4-aminobutanoate revolves around its identity as a GABA analog. The GABAergic system is a major regulator of neuronal excitability, and its dysfunction is implicated in numerous neurological and psychiatric disorders. wikipedia.orgwiley.com Consequently, the initial and most apparent line of inquiry is the compound's interaction with GABA receptors (GABA-A and GABA-B) and GABA transporters (GATs). frontiersin.org As an ester, this compound may act as a prodrug, crossing the blood-brain barrier more readily than GABA itself and then being hydrolyzed by esterases in the brain to release GABA. nih.govnih.gov This suggests potential therapeutic applications in conditions characterized by GABA deficits, such as epilepsy, anxiety disorders, and certain types of chronic pain.
Beyond the classical GABAergic targets, future research should explore a wider range of biological interactions. For instance, studies on other GABA derivatives have revealed activities beyond GABA receptor modulation. Some GABA analogs have been shown to interact with voltage-gated calcium channels, which is a mechanism of action for drugs like gabapentin (B195806) and pregabalin (B1679071). Another avenue for investigation is the potential for this compound to modulate the activity of enzymes involved in GABA metabolism, such as GABA transaminase.
Furthermore, recent research has highlighted the immunomodulatory functions of the GABAergic system, with GABA and its receptors being expressed on immune cells. frontiersin.org This opens up the possibility of therapeutic hypotheses for this compound in inflammatory conditions, including autoimmune diseases like rheumatoid arthritis. frontiersin.org The synthesis of GABA esters with terpenes has also demonstrated potential analgesic and anti-inflammatory effects, suggesting that the ester moiety of this compound could contribute to a unique pharmacological profile. mdpi.com
A systematic screening of this compound against a broad panel of receptors, ion channels, and enzymes would be a crucial first step in identifying novel biological targets. This could be achieved through high-throughput screening assays. The exploration of its effects on cellular signaling pathways, such as the mitogen-activated protein kinase (MAPK) and nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathways, which are implicated in both neuronal function and inflammation, could also yield novel therapeutic insights. frontiersin.org
Development of Advanced Synthetic Strategies for Enhanced Yield and Stereoselectivity
The conventional synthesis of this compound typically involves the direct esterification of 4-aminobutanoic acid with isopropanol, often catalyzed by an acid. nih.gov While this method is straightforward, it may suffer from limitations in terms of yield and the potential for side reactions. More advanced synthetic strategies could significantly improve the efficiency and purity of the final product.
A key unaddressed aspect of the synthesis of this compound is stereoselectivity. Although the parent molecule, 4-aminobutanoic acid, is achiral, the introduction of substituents on the butanoate backbone, a common strategy in the development of GABA analogs, would create chiral centers. Future research should focus on developing stereoselective synthetic routes to access specific enantiomers of substituted this compound derivatives, as different enantiomers often exhibit distinct pharmacological activities. thieme-connect.com
Several advanced synthetic methodologies could be adapted for this purpose. For example, enzymatic catalysis, using lipases for the esterification step, could offer high selectivity and milder reaction conditions. The use of tailor-made artificial enzymes, such as "Michaelases," has been shown to be effective in the enantioselective synthesis of other GABA analogs and could be explored for the synthesis of chiral this compound derivatives. acs.orgnih.gov
Another promising approach is the use of chiral auxiliaries. These are chiral molecules that are temporarily incorporated into the substrate to direct the stereochemical outcome of a reaction, and then subsequently removed. This strategy has been successfully employed for the enantioselective synthesis of 2-substituted 4-aminobutanoic acid analogs. rsc.org
Furthermore, metal-catalyzed asymmetric synthesis, such as rhodium-catalyzed conjugate addition of boronic acids to unsaturated precursors, has proven effective for the synthesis of chiral GABA analogs like (R)-Baclofen. thieme-connect.com The application of such methods to the synthesis of this compound derivatives could provide access to a diverse range of stereochemically pure compounds for pharmacological evaluation.
The table below outlines potential advanced synthetic strategies that could be explored for this compound and its derivatives.
| Synthetic Strategy | Potential Advantages | Key Considerations |
| Enzymatic Catalysis (e.g., Lipases) | High stereoselectivity, mild reaction conditions, environmentally friendly. | Enzyme stability and cost, substrate scope. |
| Artificial Metalloenzymes | Combines the selectivity of enzymes with the reactivity of metal catalysts. | Design and optimization of the artificial enzyme. |
| Chiral Auxiliaries | Well-established and reliable for controlling stereochemistry. | Requires additional steps for attachment and removal of the auxiliary. |
| Asymmetric Metal Catalysis (e.g., Rhodium-catalyzed reactions) | High catalytic efficiency and enantioselectivity. | Cost of the metal catalyst, optimization of ligands. |
| Organocatalysis | Metal-free, often uses readily available and stable catalysts. | Catalyst loading and turnover number. |
Integration of Multi-Omics Data for Systems-Level Understanding
To gain a comprehensive understanding of the biological effects of this compound, a systems-level approach integrating various "omics" technologies is essential. This would involve the parallel analysis of the genome, transcriptome, proteome, and metabolome of cells or organisms exposed to the compound. Such an approach can reveal the global cellular response to the compound and help to identify novel mechanisms of action and potential off-target effects.
For instance, transcriptomic analysis (e.g., using RNA-sequencing) could identify genes whose expression is altered by this compound, providing clues about the signaling pathways it modulates. Proteomic analysis, using techniques like mass spectrometry, can identify changes in protein expression and post-translational modifications, offering a more direct view of the functional changes within the cell.
Metabolomic studies, which analyze the complete set of small-molecule metabolites, would be particularly valuable for a GABA analog. This could reveal how this compound affects central carbon metabolism, amino acid pathways, and, crucially, the GABA shunt. An integrated multi-omics analysis of Escherichia coli treated with H-phosphinic analogs of glutamate (B1630785) and α-ketoglutarate, for example, successfully identified impacts on the TCA cycle and butanoate metabolism. nih.gov A similar approach for this compound could provide a detailed map of its metabolic consequences.
The integration of these multi-omics datasets requires sophisticated bioinformatics tools and statistical methods to identify meaningful patterns and correlations. The ultimate goal is to construct a comprehensive network model of the compound's interactions within a biological system. This systems-level understanding can guide the formulation of more precise therapeutic hypotheses and aid in the prediction of both efficacy and potential toxicity.
Predictive Modeling for Structure-Function Relationships
Predictive modeling, particularly Quantitative Structure-Activity Relationship (QSAR) studies, will be a powerful tool in the future development of this compound and its analogs. QSAR models aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying the key structural features that contribute to a desired pharmacological effect, these models can guide the rational design of more potent and selective molecules.
For this compound, QSAR studies could be employed to:
Optimize GABA receptor affinity: By synthesizing and testing a library of derivatives with variations in the ester group and substitutions on the butanoate chain, a QSAR model could be developed to predict binding affinity for different GABA receptor subtypes.
Predict blood-brain barrier permeability: The physicochemical properties of the ester group will significantly influence the compound's ability to cross the blood-brain barrier. QSAR models can be trained to predict this permeability based on descriptors such as lipophilicity (logP), polar surface area, and molecular weight.
Identify potential off-target activities: By screening a library of compounds against a panel of off-targets and building corresponding QSAR models, it may be possible to predict and mitigate unwanted side effects.
Molecular topology, a branch of QSAR, has been successfully used to analyze the antiplasmodial activity of other 4-aminobutanoate derivatives. sciforum.netresearchgate.net This approach uses topological indices, which are numerical descriptors of the molecular structure, to build predictive models. A similar strategy could be applied to this compound to explore a wide range of potential biological activities.
The development of accurate predictive models relies on the availability of high-quality experimental data for a diverse set of compounds. Therefore, a synergistic approach combining synthetic chemistry, pharmacological testing, and computational modeling will be essential for advancing our understanding of the structure-function relationships of this compound and its analogs.
The table below summarizes key parameters for building predictive models for this compound.
| Model Type | Key Descriptors | Predicted Endpoint |
| QSAR for Receptor Binding | 3D molecular fields (CoMFA/CoMSIA), topological indices, electronic properties. | Binding affinity (Ki, IC50) for GABA receptors. |
| QSAR for BBB Permeability | LogP, polar surface area (PSA), hydrogen bond donors/acceptors, molecular weight. | Blood-brain barrier penetration (logBB). |
| Pharmacophore Modeling | Identification of common structural features required for activity. | Virtual screening of new potential ligands. |
| Molecular Docking | Simulation of the binding pose and interaction energy within a target protein. | Prediction of binding mode and affinity. |
This compound stands as a compound with considerable, yet largely unrealized, potential. The future research directions outlined in this article provide a roadmap for a comprehensive investigation into its pharmacological properties and therapeutic applications. By exploring novel biological targets beyond the GABAergic system, developing advanced and stereoselective synthetic methods, integrating multi-omics data for a systems-level understanding, and employing predictive modeling to guide rational drug design, the scientific community can systematically unlock the full value of this promising molecule. Such a multi-faceted research endeavor will be crucial in determining the ultimate place of this compound in the armamentarium of neuropharmacology and beyond.
Q & A
Q. What are the established synthetic routes for Propan-2-yl 4-aminobutanoate, and how can reaction conditions be optimized for academic-scale preparation?
this compound is synthesized via esterification of 4-aminobutyric acid (GABA) with propan-2-ol (isopropyl alcohol) using a strong acid catalyst (e.g., concentrated H₂SO₄ or HCl). Key steps include:
- Reflux conditions : Maintain temperatures between 60–80°C for 6–12 hours to ensure complete conversion .
- Catalyst selection : Sulfuric acid is preferred for its efficiency, but HCl may reduce side reactions in moisture-sensitive systems .
- Purification : Distillation under reduced pressure or recrystallization from ethyl acetate/hexane mixtures yields high-purity product. Monitor purity via thin-layer chromatography (TLC) or HPLC .
Q. Which spectroscopic and crystallographic methods are most reliable for characterizing this compound?
- NMR spectroscopy : ¹H and ¹³C NMR confirm ester formation (e.g., methylene protons adjacent to the ester group at δ 2.3–2.5 ppm and isopropyl signals at δ 1.2–1.3 ppm) .
- Infrared (IR) spectroscopy : Detect ester carbonyl stretching (~1740 cm⁻¹) and primary amine N–H stretches (~3350 cm⁻¹) .
- X-ray crystallography : Use SHELX software for structure refinement. Single-crystal diffraction resolves bond lengths and angles, critical for confirming stereochemistry .
Q. How is this compound utilized as a precursor in GABA-related pharmacological studies?
The compound serves as a prodrug or intermediate for synthesizing GABA analogs. For example:
- Blood-brain barrier permeability : The isopropyl ester enhances lipophilicity, facilitating CNS uptake in rodent models .
- Enzyme inhibition studies : Hydrolyze the ester to GABA in vitro to study GABA transaminase (GABA-T) kinetics .
Advanced Research Questions
Q. How can density functional theory (DFT) improve the prediction of this compound’s electronic properties and reactivity?
- Functional selection : Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) accurately predict molecular orbitals and electrostatic potentials .
- Wavefunction analysis : Use Multiwfn to compute electron localization functions (ELF) and Laplacian profiles, identifying nucleophilic/electrophilic sites for reaction mechanism studies .
- Benchmarking : Compare DFT-derived bond dissociation energies with experimental thermochemical data to validate models .
Q. How should researchers address contradictions between experimental and computational data in reaction pathway studies?
- Error analysis : Quantify uncertainties in computational methods (e.g., basis set incompleteness) and experimental measurements (e.g., calorimetric errors) .
- Sensitivity testing : Vary exchange-correlation functionals (e.g., B3LYP vs. M06-2X) to assess robustness of mechanistic predictions .
- Experimental validation : Use kinetic isotope effects (KIEs) or isotopic labeling to confirm computed transition states .
Q. What methodological strategies are recommended for quantifying this compound in complex biological matrices?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 210 nm) or LC-MS/MS (MRM transitions for m/z 146 → 88) .
- Calibration standards : Use certified reference materials (CRMs) with documented purity (≥98%) to minimize matrix interference .
- Sample preparation : Solid-phase extraction (SPE) with C18 cartridges improves recovery rates from plasma or cerebrospinal fluid .
Q. How can researchers design experiments to evaluate the compound’s pharmacokinetics and metabolic stability?
- In vitro assays : Incubate with liver microsomes (human/rat) to assess esterase-mediated hydrolysis rates. Monitor GABA release via fluorometric assays .
- In vivo studies : Administer radiolabeled (¹⁴C) this compound to track biodistribution and excretion profiles in murine models .
- Computational ADME : Predict bioavailability and metabolic pathways using QSAR models in software like Schrödinger’s ADMET Predictor .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
